(S)-7-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a compound belonging to the class of dihydropyrazolo derivatives, which are characterized by a fused pyrazole and pyrazine structure. This compound has garnered interest in medicinal chemistry due to its potential pharmacological applications, particularly as a negative allosteric modulator for certain metabotropic glutamate receptors.
(S)-7-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is classified under nitrogen-containing heterocycles. It features a unique structural arrangement that allows it to interact with biological targets effectively. Specifically, it has been studied for its role as a modulator of the metabotropic glutamate receptor subtype 2, which is implicated in various neurological conditions .
The synthesis of (S)-7-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one typically involves several key steps:
The synthesis is notable for its efficiency and the ability to tolerate various substituents on the starting materials. For example, the use of silylformamidine in reactions has shown promising results in achieving high yields of the desired compounds .
The molecular structure of (S)-7-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one can be represented as follows:
Nuclear Magnetic Resonance (NMR) spectroscopy provides insight into the molecular environment of hydrogen and carbon atoms within the compound. Typical NMR peaks for similar compounds include signals corresponding to aromatic protons and aliphatic methyl groups .
(S)-7-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one participates in various chemical reactions:
Reactions are often monitored using techniques like Ultra Performance Liquid Chromatography (UPLC) to ensure high conversion rates and product purity.
The mechanism by which (S)-7-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one acts as a negative allosteric modulator involves binding to specific sites on metabotropic glutamate receptors. This binding alters receptor conformation and reduces receptor activity.
Studies have shown that this compound exhibits selective inhibition at specific receptor subtypes (e.g., mGluR2), indicating its potential therapeutic applications in treating disorders associated with glutamate dysregulation in the central nervous system .
Relevant analyses such as mass spectrometry and infrared spectroscopy can provide further insights into its chemical behavior and stability profiles.
(S)-7-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one has several scientific applications:
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 73628-28-1
CAS No.: 387825-07-2